Superior 5-HT3 Binding Affinity of Granisetron Compared to Ondansetron
Granisetron demonstrates a superior binding affinity for the 5-HT3 receptor compared to ondansetron. Radioligand binding studies in rat brain cortical membranes reveal a high-affinity binding constant (Ki) of 0.26 nM for granisetron [1]. In contrast, ondansetron exhibits a Ki of 6.16 nM in similar assay conditions . This translates to granisetron having an affinity that is approximately 23.7 times greater than that of ondansetron for this primary therapeutic target.
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.26 nM (Granisetron) |
| Comparator Or Baseline | Ki = 6.16 nM (Ondansetron) |
| Quantified Difference | Granisetron Ki is approximately 23.7-fold lower (higher affinity) than Ondansetron. |
| Conditions | Radioligand binding assay in rat brain cortical membranes [1] and reported from independent studies for ondansetron . |
Why This Matters
For researchers conducting receptor binding or functional assays, the higher affinity of granisetron allows for the use of lower concentrations to achieve full receptor blockade, minimizing potential off-target effects and improving signal-to-noise ratios.
- [1] Blower, P.R. The role of specific 5-HT3 receptor antagonism in the control of cytostatic drug-induced emesis. European Journal of Cancer 26(Suppl 1): S8-11, 1990. PMID: 2169786. View Source
